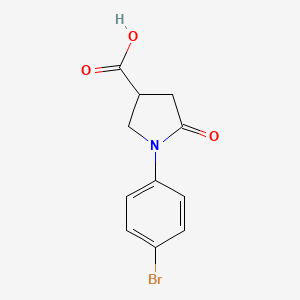
Acide 3-bromo-2,6-diméthoxybenzoïque
Vue d'ensemble
Description
3-Bromo-2,6-dimethoxybenzoic acid (BDBA) is a brominated aromatic acid that has been used in scientific research for a variety of applications. It is a versatile compound that can be used as a building block for organic synthesis, as a reagent in biochemical studies, and as an active ingredient in laboratory experiments. BDBA has been studied extensively due to its unique reactivity and potential applications in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
Recherche en protéomique
“Acide 3-bromo-2,6-diméthoxybenzoïque” est utilisé comme un biochimique pour la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans diverses expériences pour comprendre le comportement et les interactions des protéines.
Voies métaboliques et études de toxicité
Le composé est impliqué dans les voies métaboliques des substances psychoactives. Par exemple, il pourrait être utilisé dans des études liées au métabolisme de substances comme la 4-bromo-2,5-diméthoxyphénéthylamine (2C-B).
Études de cristallisation
“this compound” pourrait potentiellement être utilisé dans des études de cristallisation . Les chercheurs pourraient utiliser ce composé pour comprendre et contrôler les résultats polymorphes des processus de cristallisation.
Safety and Hazards
“3-Bromo-2,6-dimethoxybenzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .
Mécanisme D'action
Mode of Action
3-Bromo-2,6-dimethoxybenzoic acid is known to participate in Suzuki–Miyaura coupling reactions . In this process, the compound interacts with a metal catalyst, such as palladium, in a series of electronically divergent processes. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 3-Bromo-2,6-dimethoxybenzoic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway would depend on the specific context and the other compounds involved in the reaction.
Result of Action
The molecular and cellular effects of 3-Bromo-2,6-dimethoxybenzoic acid’s action would depend on its specific targets and the context of its use. Given its involvement in Suzuki–Miyaura coupling reactions, it can be inferred that the compound plays a role in the formation of new carbon-carbon bonds , which could influence the structure and function of various biomolecules.
Action Environment
The action, efficacy, and stability of 3-Bromo-2,6-dimethoxybenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which the compound participates are known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups and the pH of the environment could potentially influence the compound’s action. Furthermore, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at room temperature .
Propriétés
IUPAC Name |
3-bromo-2,6-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQANLQRQJHIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379193 | |
| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73219-89-3 | |
| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for 3-bromo-2,6-dimethoxybenzoic acid in targeting HIV protease?
A1: 3-bromo-2,6-dimethoxybenzoic acid acts as a fragment molecule targeting a surface site on HIV protease known as the flap site. [1,2] This interaction was observed in crystallographic studies utilizing a brominated fragment library. [1] The bromine atom facilitated the identification of the binding site through anomalous scattering techniques. [1] While 3-bromo-2,6-dimethoxybenzoic acid exhibits weak binding, it highlights the potential for developing higher-affinity allosteric inhibitors targeting this site. [1]
Q2: Besides its application in HIV research, has 3-bromo-2,6-dimethoxybenzoic acid been investigated in other contexts?
A2: Interestingly, 3-bromo-2,6-dimethoxybenzoic acid was also observed to form a 1:1 crystal complex with 2',6'-dimethoxyflavone. [3] This interaction, driven by an intermolecular hydrogen bond between the carboxylic acid group of 3-bromo-2,6-dimethoxybenzoic acid and the carbonyl group of 2',6'-dimethoxyflavone, highlights its potential in forming cocrystals. [3] While the biological relevance of this complex remains unexplored, it showcases the diverse interactions 3-bromo-2,6-dimethoxybenzoic acid can engage in beyond its role as a fragment targeting HIV protease.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)


